

Application Note: Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride

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Compound of Interest

Compound Name: 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

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Abstract

This document provides a comprehensive, four-step protocol for the synthesis of **1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride**, a valuable building block in medicinal chemistry and drug development. The synthesis begins with the construction of the pyrazole core via a condensation reaction, followed by nitration, subsequent reduction of the nitro group, and final conversion to the dihydrochloride salt. This protocol is designed for researchers in organic synthesis and drug discovery, offering detailed experimental procedures, data tables, and a visual workflow diagram.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities.^{[1][2][3]} The specific target molecule, **1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride**, serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The presence of the amine group at the 4-position allows for a variety of subsequent chemical modifications. This protocol outlines a reliable and reproducible pathway for its synthesis.

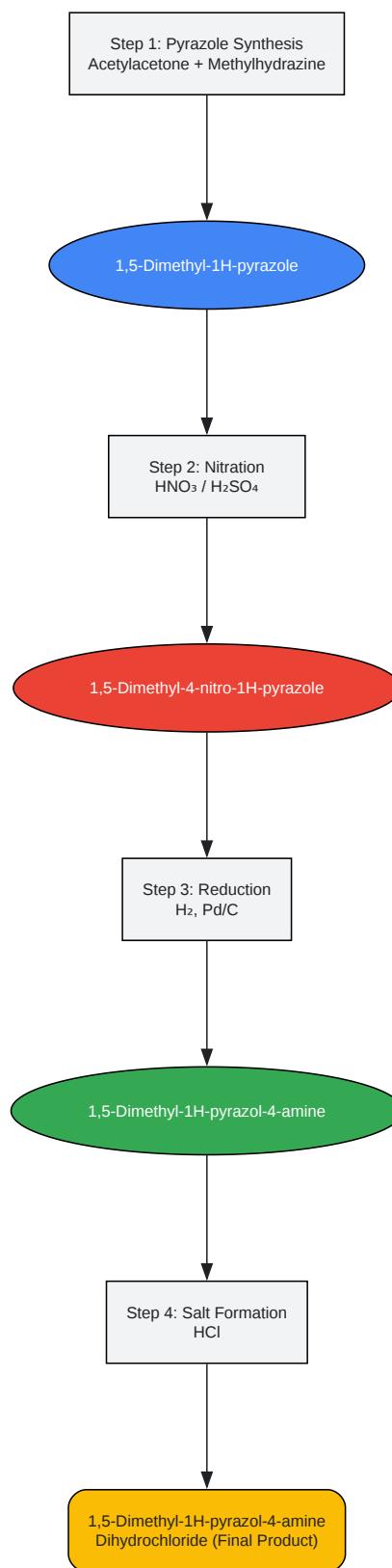
The synthetic strategy involves four main stages:

- Pyrazole Ring Formation: Synthesis of 1,5-Dimethyl-1H-pyrazole from acetylacetone and methylhydrazine.

- Nitration: Electrophilic nitration at the C4 position to yield 1,5-Dimethyl-4-nitro-1H-pyrazole.
- Nitro Group Reduction: Conversion of the nitro intermediate to 1,5-Dimethyl-1H-pyrazol-4-amine via catalytic hydrogenation.
- Salt Formation: Treatment of the resulting amine with hydrochloric acid to produce the stable dihydrochloride salt.

Overall Synthesis Workflow

The complete synthesis pathway is illustrated below.

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References

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